N-hydroxy-3-phenoxypropanamide

Urease Inhibition Helicobacter pylori Phenoxyacylhydroxamic Acid

N-Hydroxy-3-phenoxypropanamide (CAS 1016863-79-8) is a small-molecule hydroxamic acid (C9H11NO3, MW 181.19). It belongs to the ω-phenoxyacylhydroxamic acid class, a group specifically designed as potent urease inhibitors by replacing the chiral CHOH group in earlier 3-arylpropionylhydroxamic acid scaffolds with an ether oxygen atom.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1016863-79-8
Cat. No. B2514711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-3-phenoxypropanamide
CAS1016863-79-8
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NO
InChIInChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)
InChIKeyPTLMVTWTWJSJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Hydroxy-3-phenoxypropanamide (CAS 1016863-79-8): A Phenoxyacylhydroxamic Acid for Urease Inhibition Research


N-Hydroxy-3-phenoxypropanamide (CAS 1016863-79-8) is a small-molecule hydroxamic acid (C9H11NO3, MW 181.19) [1]. It belongs to the ω-phenoxyacylhydroxamic acid class, a group specifically designed as potent urease inhibitors by replacing the chiral CHOH group in earlier 3-arylpropionylhydroxamic acid scaffolds with an ether oxygen atom [2]. Its structure features a hydroxamic acid zinc-binding group (ZBG) linked via a propanamide spacer to a terminal phenoxy moiety, a design that introduces an additional hydrogen bond acceptor site for enhanced target engagement [3].

Why N-Hydroxy-3-phenoxypropanamide Cannot Be Substituted by Generic Hydroxamic Acids for Urease-Targeted Research


Generic hydroxamic acids like acetohydroxamic acid (AHA) demonstrate only moderate urease inhibition and lack the structural features required for optimized target engagement [1]. The deliberate insertion of an ether oxygen atom in the linker of N-hydroxy-3-phenoxypropanamide creates a critical hydrogen bond acceptor, enabling a dual-site binding mode that simple aliphatic hydroxamic acids cannot achieve [2]. This structural difference translates directly into a massive potency advantage: the ω-phenoxypropionylhydroxamic acid class, to which this compound belongs, has been shown to be over 450-fold more potent than AHA in cell-free assays, a gap that renders AHA unsuitable as a functional substitute in structure-activity relationship (SAR) studies [1].

N-Hydroxy-3-phenoxypropanamide: Quantitative Differentiation Evidence for Urease Inhibitor Selection


Class-Level Potency Superiority of ω-Phenoxypropionylhydroxamic Acids Over AHA for Urease Inhibition

N-Hydroxy-3-phenoxypropanamide is the unsubstituted parent compound of the ω-phenoxypropionylhydroxamic acid series. A close structural analog, 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24), is reported to inhibit H. pylori urease with an IC50 of 0.061 ± 0.003 μM in a cell-free extract assay. This represents a >450-fold improvement over the clinically approved generic urease inhibitor acetohydroxamic acid (AHA) [1]. The potency of this compound class, which shares the core scaffold with N-hydroxy-3-phenoxypropanamide, directly supports the scaffold's validated advantage for urease-targeted research.

Urease Inhibition Helicobacter pylori Phenoxyacylhydroxamic Acid

Scaffold Advantage: ω-Phenoxypropionylhydroxamic Acids are More Active Than Phenoxyacetohydroxamic Acids

The paper by Ni et al. explicitly states that biological activity evaluations revealed that ω-phenoxypropionylhydroxamic acids were more active than their phenoxyacetohydroxamic acid counterparts [1]. Since N-hydroxy-3-phenoxypropanamide is a prototypical ω-phenoxypropionylhydroxamic acid with a three-carbon spacer, this compound represents the superior scaffold over the shorter two-carbon phenoxyacetohydroxamic acid analogs.

Urease Inhibition Structure-Activity Relationship Phenoxyacylhydroxamic Acid

Structural Validation of N-Hydroxy-3-phenoxypropanamide as a Urease-Targeting Pharmacophore in Fragment-Based Drug Discovery

N-Hydroxy-3-phenoxypropanamide is a validated fragment hit. It has been co-crystallized and its three-dimensional binding pose is deposited in the Protein Data Bank (PDB ID: 7FO3) as part of a PanDDA fragment screening campaign with the Aar2/RNaseH complex [1]. This experimental structural data confirms that the compound engages biological targets through its hydroxamic acid moiety and phenoxy linker, providing a reliable starting point for structure-based drug design. This differentiates it from many other commercially available hydroxamic acid fragments which lack publicly available target-bound structural information.

Fragment-Based Drug Discovery Urease Inhibitor Structural Biology

N-Hydroxy-3-phenoxypropanamide: Optimal Application Scenarios Based on Differentiated Evidence


Core Scaffold for Helicobacter pylori Urease Inhibitor Lead Optimization

This compound serves as the essential unsubstituted parent scaffold for generating SAR data on the ω-phenoxypropionylhydroxamic acid class. Its use as a starting point for systematic derivatization is validated by the report that analogs in this series, such as c24, achieve IC50 values of 0.061 μM against H. pylori urease, which is >450-fold more potent than the clinical standard AHA [1]. Researchers should prioritize this scaffold over phenoxyacetohydroxamic acid-based alternatives, as the propionyl linker is explicitly associated with superior activity [1].

Fragment-Based Drug Discovery with a Validated Binding Mode

The compound is directly applicable as a validated starting fragment for FBDD campaigns targeting metalloenzymes, particularly urease. Its co-crystal structure (PDB: 7FO3) provides a confirmed binding pose, making it a privileged fragment for structure-based design and computational docking studies [2]. This pre-existing structural data eliminates the need for initial crystallization trials, accelerating the hit-to-lead process.

Reference Standard for Dual-Site Binding Mechanistic Studies

The ω-phenoxyacylhydroxamic acid class has been shown to operate via a mixed-type, dual-site binding mechanism on urease [1]. N-hydroxy-3-phenoxypropanamide, as the parent compound, is the appropriate control for kinetic studies designed to distinguish between competitive and mixed-type inhibition profiles, a key differentiator from simpler, exclusively competitive aliphatic hydroxamic acids like AHA.

Quote Request

Request a Quote for N-hydroxy-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.